

AM-8735: A Potent Morpholinone Inhibitor of the p53-hDM2 Interaction

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **AM-8735**, a potent and selective small-molecule inhibitor of the p53-hDM2 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting the p53-hDM2 axis.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase hDM2 (human double minute 2). hDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many human cancers with wild-type p53, hDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor survival.

The development of small-molecule inhibitors that disrupt the p53-hDM2 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. **AM-8735** is a novel morpholinone-based compound designed to mimic the key p53 residues—F19, W23, and L26—that are critical for its interaction with hDM2. By competitively binding to the p53-binding pocket on hDM2, **AM-8735** effectively displaces p53, leading to its stabilization, accumulation, and the activation of downstream p53 signaling pathways.

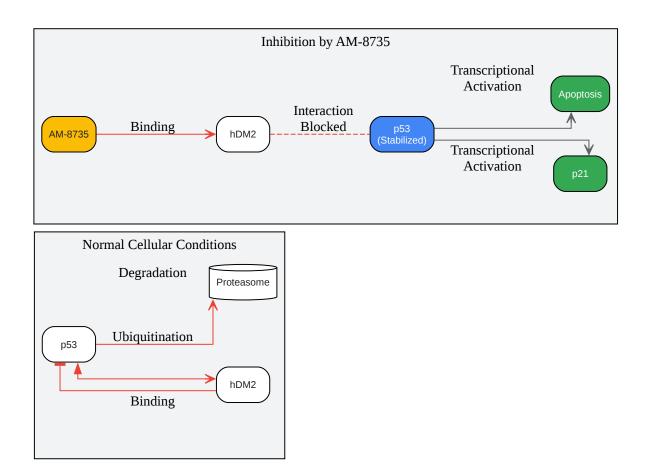


Mechanism of Action

AM-8735 functions as a competitive inhibitor of the p53-hDM2 protein-protein interaction. It is designed to fit into the hydrophobic pocket of hDM2 that normally accommodates the α -helical N-terminal domain of p53. The key interactions are mediated by moieties that mimic the side chains of the p53 hot-spot residues Phe19, Trp23, and Leu26.

The binding of **AM-8735** to hDM2 sterically hinders the interaction with p53. This disruption of the p53-hDM2 complex prevents the hDM2-mediated ubiquitination and degradation of p53. Consequently, p53 accumulates in the nucleus, where it can function as a transcription factor to activate its target genes, such as CDKN1A (encoding p21) and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.





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Caption: p53-hDM2 signaling pathway and the mechanism of **AM-8735** inhibition.

Quantitative Data

The potency and selectivity of **AM-8735** have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of AM-8735



Assay Type	Description	IC50 (nM)	Reference				
Biochemical Assay							
TR-FRET	Time-Resolved Fluorescence Resonance Energy Transfer assay measuring the disruption of the p53- hDM2 interaction.	25	[1]				
Cellular Assays							
Growth Inhibition (p53 wt)	Inhibition of cell growth in HCT116 wild-type p53 cells.	63	[1]				
Growth Inhibition (p53 null)	Inhibition of cell growth in p53- deficient cells.	>25,000	[1]				
p21 mRNA Induction	Dose-dependent increase of p21 mRNA in HCT116 p53 wild-type cells.	160	[1]				

Table 2: In Vivo Efficacy of AM-8735 in a Xenograft

Model

Animal Model	Cell Line	Treatment	Dosage and Schedule	Outcome	ED50 (mg/kg)
Athymic Nude Mice	SJSA-1 (Osteosarco ma)	Oral Gavage	5, 25, 50, and 100 mg/kg, once daily for 2 weeks	Dose- dependent tumor growth inhibition	41

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

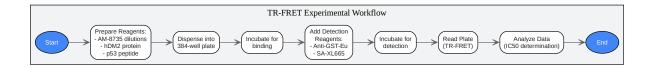
This assay quantitatively measures the ability of a compound to disrupt the interaction between hDM2 and a p53-derived peptide.

Principle: The assay utilizes a recombinant GST-tagged hDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-XL665 acts as the acceptor. When hDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

Protocol:

- Prepare a serial dilution of AM-8735 in assay buffer.
- In a 384-well plate, add the test compound, recombinant human hDM2 protein, and the biotinylated p53 peptide.
- Incubate the mixture at room temperature to allow for binding.
- Add a solution containing Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
- Incubate to allow for the detection antibodies to bind.
- Measure the time-resolved fluorescence signal on a suitable plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
- The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined from the dose-response curves.





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Caption: A simplified workflow for the TR-FRET assay.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of AM-8735 on cancer cell lines.

Principle: A common method is the MTT or MTS assay, which measures the metabolic
activity of cells. Viable cells with active metabolism convert the tetrazolium salt into a colored
formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

- Seed cells (e.g., HCT116 p53 wild-type and p53-null) in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of AM-8735 for a specified period (e.g., 72 hours).
- Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
- If using MTT, add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study



This study evaluates the anti-tumor efficacy of AM-8735 in a living organism.

• Principle: Human cancer cells (e.g., SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

- Implant SJSA-1 cells (5 x 10⁶) subcutaneously into the flank of female athymic nude mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer AM-8735 via oral gavage at various doses (5, 25, 50, and 100 mg/kg) once daily for a period of two weeks. The vehicle control group receives the formulation solution without the compound.
- Measure tumor volume (e.g., using calipers) and body weight at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Calculate tumor growth inhibition and determine the effective dose (ED50).

Conclusion

AM-8735 is a potent and selective inhibitor of the p53-hDM2 interaction with demonstrated activity in both biochemical and cellular assays. Its ability to reactivate p53 signaling in cancer cells with wild-type p53, leading to cell growth inhibition, and its in vivo efficacy in a xenograft model, highlight its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of **AM-8735** and other next-generation p53-hDM2 inhibitors.



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References

- 1. researchgate.net [researchgate.net]
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